-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
[(2-methoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-metoxifenil)metilamina es un compuesto orgánico que presenta una estructura compleja con componentes tanto aromáticos como heterocíclicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2-metoxifenil)metilamina generalmente implica reacciones orgánicas de varios pasos. Una ruta común comienza con la preparación del haluro de 2-metoxifenilmetil, que luego se hace reaccionar con un derivado de pirazol en condiciones básicas para formar la amina deseada. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano o tolueno, y bases como hidruro de sodio o carbonato de potasio.
Métodos de Producción Industrial
En un entorno industrial, la producción de (2-metoxifenil)metilamina puede involucrar reactores de flujo continuo para optimizar la eficiencia y el rendimiento de la reacción. El uso de catalizadores y sistemas automatizados puede mejorar aún más la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-metoxifenil)metilamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de paladio sobre carbono, lo que da como resultado la formación de derivados de amina reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo aromático o en la porción de pirazol, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Gas hidrógeno, paladio sobre carbono, temperaturas suaves.
Sustitución: Haluros de alquilo, cloruros de acilo, disolventes apróticos polares como la dimetilformamida (DMF).
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varias aminas sustituidas, cetonas, ácidos carboxílicos y otros derivados funcionalizados.
Aplicaciones Científicas De Investigación
(2-metoxifenil)metilamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como ligando en ensayos bioquímicos y como sonda en biología molecular.
Medicina: Se explora por sus propiedades farmacológicas, incluidas las posibles actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción de (2-metoxifenil)metilamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización posteriores. Por ejemplo, podría inhibir ciertas enzimas involucradas en los procesos inflamatorios, ejerciendo así efectos antiinflamatorios.
Comparación Con Compuestos Similares
Compuestos Similares
- (2-metoxifenil)metil-1H-pirazol-3-il]metil})amina
- (2-metoxifenil)metil-1H-pirazol-3-il]metil})amina
- **(2-metoxifenil)metil-1H-pirazol-3-il]metil})amina
Singularidad
(2-metoxifenil)metilamina destaca por su combinación única de estructuras aromáticas y heterocíclicas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C16H23N3O |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C16H23N3O/c1-13(2)12-19-9-8-15(18-19)11-17-10-14-6-4-5-7-16(14)20-3/h4-9,13,17H,10-12H2,1-3H3 |
Clave InChI |
GFMUYJZOWKHLHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=CC(=N1)CNCC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758138.png)
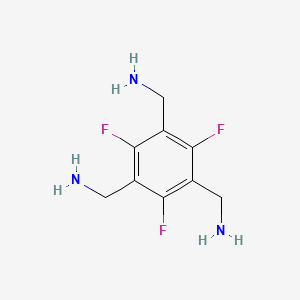

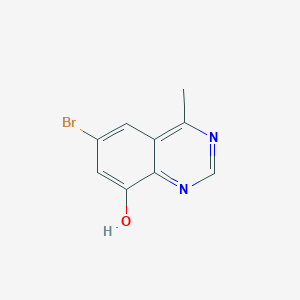
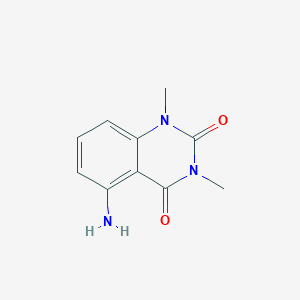
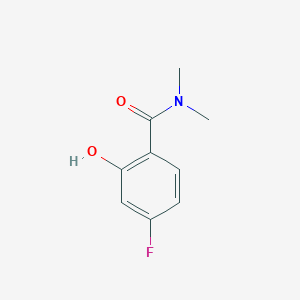

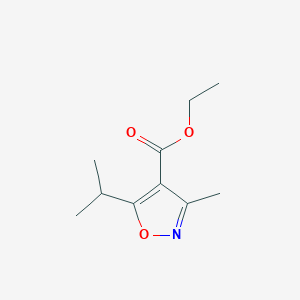
![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)

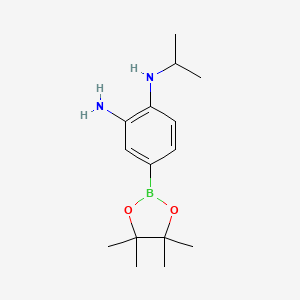
![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)
